molecular formula C10H12BrNO B13052087 (S)-7-Bromo-6-methylchroman-4-amine

(S)-7-Bromo-6-methylchroman-4-amine

Cat. No.: B13052087
M. Wt: 242.11 g/mol
InChI Key: RETWUVBPVBBQRG-VIFPVBQESA-N
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Description

(S)-7-Bromo-6-methylchroman-4-amine is a chiral compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a bromine atom and a methyl group on the chroman ring, along with an amine group, makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Bromo-6-methylchroman-4-amine typically involves several steps:

    Bromination: The starting material, 6-methylchroman, is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 7-position.

    Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the 4-position.

    Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly reagents and solvents is often prioritized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Bromo-6-methylchroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 6-methylchroman-4-amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, alcohols, or amines, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate (NaSR) or sodium alkoxide (NaOR).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of 6-methylchroman-4-amine.

    Substitution: Formation of various substituted chroman derivatives.

Scientific Research Applications

(S)-7-Bromo-6-methylchroman-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-7-Bromo-6-methylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-6-methylchroman-4-amine: Lacks the chiral center, making it a racemic mixture.

    6-Methylchroman-4-amine: Lacks the bromine atom, which may reduce its biological activity.

    7-Bromo-4-aminocoumarin: Contains a coumarin ring instead of a chroman ring, leading to different chemical and biological properties.

Uniqueness

(S)-7-Bromo-6-methylchroman-4-amine is unique due to its chiral nature and the presence of both bromine and amine functional groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

(4S)-7-bromo-6-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12BrNO/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5,9H,2-3,12H2,1H3/t9-/m0/s1

InChI Key

RETWUVBPVBBQRG-VIFPVBQESA-N

Isomeric SMILES

CC1=CC2=C(C=C1Br)OCC[C@@H]2N

Canonical SMILES

CC1=CC2=C(C=C1Br)OCCC2N

Origin of Product

United States

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